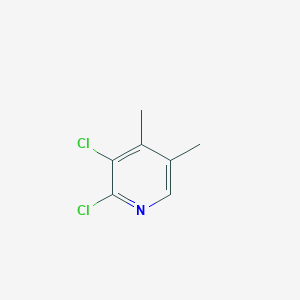

2,3-Dichloro-4,5-dimethylpyridine

Description

2,3-Dichloro-4,5-dimethylpyridine (molecular formula: C₇H₇Cl₂N) is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 3 and methyl groups at positions 4 and 5. This substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, and coordination chemistry.

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

2,3-dichloro-4,5-dimethylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 |

InChI Key |

IZIBHGRKDNLNNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,3-Dichloro-4,5-dimethylpyridine

General Synthetic Strategy

The synthesis of this compound generally involves halogenation (chlorination) of suitably substituted pyridine precursors, often starting from 4,5-dimethylpyridine or related pyridones. Key steps include:

- Chlorination of methyl groups or pyridine ring positions using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or antimony pentachloride (SbCl5).

- Use of Lewis acid catalysts to improve selectivity and yield.

- Careful control of reaction temperature, time, and solvent to optimize product purity and yield.

Specific Preparation Routes and Conditions

Chlorination of Pyridone Precursors with Lewis Acid Catalysts

A patented method describes the preparation of 2,3-dichloro-5-methylpyridine derivatives (close analogs to 4,5-dimethyl derivatives) starting from pyridone and chlorine gas in the presence of a combination of Lewis acid catalysts and ligands. The process involves:

- Step 1: Mixing pyridone with an organic solvent (chlorobenzene, ethylene dichloride, toluene, etc.) at 10–50 °C, followed by controlled chlorine gas introduction to form a chlorinated pyridone intermediate.

- Step 2: Addition of a Lewis acid and ligand system, warming to 10–100 °C, and continued chlorine gas flow to enhance chlorination and selectivity.

- Step 3: Addition of phosphorus oxychloride to the reaction mixture at 10–50 °C, followed by refluxing at 80–200 °C for 2–10 hours to complete chlorination and ring closure.

- Step 4: Recovery of phosphorus oxychloride and solvent by distillation, followed by vacuum rectification to isolate this compound with high purity.

This method achieves yields up to 75% with product purity exceeding 99.5%, and allows recycling of reagents to reduce costs and environmental impact.

Chlorination Using Phosphorus Pentachloride and Antimony Pentachloride

Another approach involves direct chlorination of methyl-substituted pyridine derivatives using phosphorus pentachloride (PCl5) or antimony pentachloride (SbCl5) as chlorinating agents. Key experimental conditions include:

- Heating the starting material with PCl5 in an autoclave at temperatures between 175–210 °C under pressures of 25–40 bar for 16–96 hours.

- Use of antimony pentachloride with antimony trifluoride at 65–160 °C for chlorination steps.

- Isolation of the product by steam distillation, ether extraction, washing with tartaric acid and sodium bicarbonate solutions, drying, and vacuum distillation.

Yields reported vary depending on reaction conditions but can reach approximately 77.5% conversion to the dichlorinated product after prolonged reaction times.

Reaction Conditions and Yield Data

The following tables summarize key data from research and patent literature on the preparation of this compound and closely related compounds:

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Lewis acid + ligand + POCl3 | High selectivity and yield, recyclable reagents, mild conditions | Requires careful control of chlorine gas and catalyst system |

| PCl5 chlorination in autoclave | Effective for large scale, well-established | High temperature and pressure, longer reaction times |

| SbCl5/SbF3 chlorination | Efficient chlorination, moderate temperatures | Use of toxic heavy metal chlorides, complex workup |

Industrial Suitability

The method using Lewis acid catalysts combined with phosphorus oxychloride is particularly suitable for industrial production due to:

- High yield and purity of product.

- Recyclability of phosphorus oxychloride and solvents.

- Avoidance of extreme pressures.

- Cost-effectiveness by using readily available starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Reduction: Products include reduced derivatives with different functional groups.

Scientific Research Applications

2,3-Dichloro-4,5-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

2-Chloro-4,5-dimethylpyridine (CID 10942534)

- Structure : Cl at position 2; methyl groups at 4 and 5 (C₇H₈ClN).

- Key Differences : Lacks the 3-Cl substituent present in the target compound.

- Chromatographic data () suggest lower polarity compared to dichloro analogs, inferred from retention times in GC/MS analyses .

2,3-Dichloro-5-(trichloromethyl)pyridine (CAS 69045-83-6)

- Structure : Cl at positions 2 and 3; trichloromethyl (-CCl₃) at position 5 (C₆H₂Cl₅N).

- Key Differences : Replaces 4,5-dimethyl groups with a single trichloromethyl group.

- Implications : The -CCl₃ group introduces significant steric bulk and electron-withdrawing effects, likely enhancing stability toward hydrolysis but reducing solubility in polar solvents. Such compounds are often leveraged in fungicides or herbicides due to their persistence .

Steric and Functional Group Comparisons

2-Ethyl-3,5-dimethylpyridine (CAS 1123-96-2)

- Structure : Ethyl at position 2; methyl groups at 3 and 5 (C₉H₁₃N).

- Key Differences : Ethyl substituent increases lipophilicity, while methyl groups at 3 and 5 alter steric hindrance compared to 4,5-dimethyl positioning.

- Implications : Enhanced lipophilicity may improve membrane permeability in pharmaceutical contexts. Steric effects at positions 3 and 5 could hinder coordination in metal complexes compared to 4,5-dimethyl analogs .

5-Chloro-2,3-dimethoxypyridin-4-ol

- Structure: Cl at position 5; methoxy (-OCH₃) at 2 and 3; hydroxyl (-OH) at 4 (C₇H₇ClNO₃).

- Key Differences : Polar functional groups (OH, OCH₃) replace chloro and methyl groups.

- Implications : Increased hydrogen-bonding capacity improves aqueous solubility. The electron-donating methoxy groups contrast with the electron-withdrawing Cl in the target compound, altering reactivity in aromatic substitution reactions .

Data Table: Structural and Inferred Property Comparison

Q & A

Q. What are the recommended synthetic pathways for preparing 2,3-dichloro-4,5-dimethylpyridine, and how do substituent positions influence reactivity?

The synthesis of halogenated pyridines often involves direct halogenation or nucleophilic substitution. For example, 2,3-dichloropyridine derivatives (e.g., 2,3-dichloropyridine, mp 65–67°C ) can be synthesized via chlorination of methylpyridines using reagents like PCl₅ or SOCl₂. The steric and electronic effects of substituents (e.g., methyl groups at positions 4 and 5) may hinder or direct halogenation. A stepwise approach is recommended:

Methylation : Introduce methyl groups via Friedel-Crafts alkylation or cross-coupling reactions.

Halogenation : Use controlled chlorination (e.g., Cl₂ gas in presence of FeCl₃) to avoid over-halogenation.

Purification : Recrystallization or column chromatography to isolate the target compound.

Key consideration: Monitor regioselectivity using NMR and GC-MS to confirm substituent positions .

Q. How can analytical techniques distinguish this compound from structurally similar compounds?

Advanced chromatography and spectroscopy are critical:

- GC-MS : Compare retention times and fragmentation patterns (e.g., m/z 147.98 for dichloropyridine derivatives ).

- NMR : Analyze splitting patterns (e.g., aromatic protons in pyridine ring) and substituent-induced chemical shifts.

- XRD : Resolve crystal packing differences, as seen in halogenated nitrobenzene derivatives (e.g., hydrogen-bonded chains in 1,3-dichloro-4,6-dinitrobenzene ).

Data table:

| Compound | Retention Time (GC-MS) | Key NMR Shifts (ppm) |

|---|---|---|

| 2,3-Dichloropyridine | 6.7–16.4 min | δ 8.5 (H-4), 7.9 (H-5) |

| 2,6-Dichloro-4-nitroaniline | 16.4–27.4 min | δ 7.2 (NH₂), 8.1 (Ar-H) |

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for halogenated pyridine derivatives?

Conflicting thermal data may arise from impurities or polymorphic forms. For example, epoxy composites with 3,3-dichloro-4,4-diaminodiphenylmethane show variable degradation temperatures depending on curing conditions . To address discrepancies:

Standardize protocols : Use TGA under inert atmosphere (N₂ or Ar) with controlled heating rates.

Characterize impurities : Employ HPLC-MS to detect byproducts (e.g., dehalogenated species).

Compare with analogs : Reference data for 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TGA onset: ~250°C ) can contextualize results.

Q. How do electronic effects of chlorine and methyl groups influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine atoms activate the pyridine ring toward nucleophilic attack, while methyl groups sterically hinder certain positions. For Suzuki-Miyaura couplings:

- Optimize catalysts : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric effects.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Monitor regiochemistry : DFT calculations can predict preferred reaction sites, as demonstrated for 3,5-dichloro-2-cyanopyridine .

Q. What methodologies are effective for studying hydrogen-bonding interactions in halogenated pyridine crystals?

Single-crystal XRD and IR spectroscopy are primary tools. For instance, N—H···O hydrogen bonds in 1,3-dichloro-4,6-dinitrobenzene form R₂²(8) ring motifs . Steps include:

Crystallization : Grow crystals via slow evaporation (e.g., ethanol/water mixtures).

XRD analysis : Resolve bond lengths and angles (e.g., Cl···N distances < 3.4 Å indicate halogen bonding).

IR validation : Identify shifts in N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

Methodological Guidelines

- Synthetic optimization : Use design of experiments (DoE) to vary reaction parameters (temperature, stoichiometry).

- Contradiction analysis : Cross-validate data with orthogonal techniques (e.g., XRD and DSC for polymorph identification).

- Safety : Handle halogenated pyridines in fume hoods; dispose of waste via certified agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.